An In-depth Technical Guide to 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one: Properties and Potential
An In-depth Technical Guide to 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one: Properties and Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, I have witnessed the evolution of numerous heterocyclic scaffolds from niche laboratory curiosities to pivotal components in modern drug discovery. The quinoxalinone core, in particular, stands out for its versatile biological activity and synthetic tractability. This guide focuses on a specific, yet promising derivative: 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one . While the broader quinoxaline family is well-documented for its impressive range of pharmacological effects—spanning antiviral, antibacterial, and anticancer properties—this guide aims to provide a focused, in-depth technical overview of the 7-chloro substituted dihydroquinoxalinone.[1][2][3] The strategic placement of a chloro group at the 7-position can significantly influence the molecule's electronic properties and its interactions with biological targets, making it a compound of considerable interest for medicinal chemists.
This document is structured to provide not just a compilation of data, but a cohesive understanding of the molecule's fundamental characteristics, synthesis, and potential applications, grounded in established scientific principles and methodologies.
Physicochemical and Structural Characteristics
The foundational step in evaluating any compound for drug development is a thorough understanding of its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.
Chemical Structure and Properties
7-Chloro-3,4-dihydro-1H-quinoxalin-2-one is a bicyclic heterocyclic compound. The core structure consists of a benzene ring fused to a pyrazinone ring. The "dihydro" designation indicates the presence of two additional hydrogen atoms, resulting in a partially saturated pyrazinone ring. The chloro substituent at the 7-position is a key feature, influencing the molecule's lipophilicity and electronic nature.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂O | ChemicalBook |
| Molecular Weight | 182.61 g/mol | BLDpharm[4] |
| CAS Number | CB81787168 | ChemicalBook |
Spectroscopic Profile
While specific spectra for 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one are not widely published, we can infer the expected spectral characteristics based on related compounds and general principles of spectroscopy.
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¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the benzene ring, with their chemical shifts and splitting patterns influenced by the chloro and amino-amide substituents. Additionally, distinct signals for the methylene (-CH₂-) and amine (-NH-) protons of the dihydro-pyrazinone ring would be present. For comparison, in related quinoxalinone derivatives, aromatic protons typically appear in the δ 7.00–8.40 ppm range.[1]
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¹³C NMR: The spectrum would reveal the number of non-equivalent carbon atoms. The carbonyl carbon of the amide would be expected to resonate downfield (typically δ 150-170 ppm). Aromatic carbons would appear in the δ 110-150 ppm region, and the methylene carbon would be found in the aliphatic region. For example, in 3-phenylquinoxalin-2(1H)-one, the carbonyl carbon appears at δ 155.1 ppm.
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Infrared (IR) Spectroscopy: Key absorption bands would include those for the N-H stretching of the secondary amine and amide (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1670-1690 cm⁻¹), and C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹). In similar quinoxalinone derivatives, the C=O stretch is observed around 1671-1677 cm⁻¹.[1]
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, indicative of the presence of a single chlorine atom.
Synthesis and Reactivity
The synthesis of the 3,4-dihydroquinoxalin-2-one scaffold is well-established, typically involving the condensation of an o-phenylenediamine with an α-keto acid or its equivalent.
General Synthesis Pathway
The most common route to quinoxalin-2-ones is the Hinsberg reaction. For 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one, this would involve the cyclocondensation of 4-chloro-1,2-phenylenediamine with an α-keto acid like pyruvic acid or its ester.
Diagram: General Synthesis of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one
Caption: General synthetic route to the target compound.
Detailed Experimental Protocol (Hypothetical)
While a specific protocol for the 7-chloro isomer is not detailed in the surveyed literature, a representative procedure can be constructed based on established methods for similar quinoxalinones. This protocol is provided for illustrative purposes and would require optimization.
Objective: To synthesize 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one.
Materials:
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4-Chloro-1,2-phenylenediamine
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Sodium pyruvate
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Glacial acetic acid
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Ethanol
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Water
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Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (1 equivalent) in a mixture of ethanol and glacial acetic acid.
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Addition of Reagent: To this solution, add a solution of sodium pyruvate (1.1 equivalents) in water dropwise at room temperature with stirring.
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Reaction: The reaction mixture is then heated to reflux for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and then with water to remove any unreacted starting materials and salts.
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Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Rationale for Experimental Choices:
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Acetic Acid: Acts as a catalyst for the initial condensation reaction.
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Reflux: Provides the necessary energy to overcome the activation barrier for the cyclization step.
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Purification: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical and would need to be determined empirically.
Biological Activity and Therapeutic Potential
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The introduction of a chlorine atom at the 7-position can modulate this activity.
Known and Potential Biological Activities
While specific biological data for 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one is sparse in the public domain, the broader class of quinoxalinone derivatives has demonstrated a wide array of biological activities, including:
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Anticancer: Many quinoxaline derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of receptor tyrosine kinases.[2]
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Antiviral: The quinoxaline nucleus is a core component of several compounds with activity against a range of viruses.[1]
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Antibacterial and Antifungal: Quinoxalinones have been shown to inhibit the growth of various pathogenic bacteria and fungi.[3]
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Antithrombotic and Antianxiolytic: Some derivatives have also been explored for their effects on the central nervous system and coagulation pathways.[3]
The 7-chloro substitution is a common strategy in drug design to enhance binding affinity to target proteins and improve pharmacokinetic properties. It is plausible that 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one could serve as a valuable intermediate or a pharmacophore in the development of new therapeutic agents in these areas.
Diagram: Potential Therapeutic Applications of the Quinoxalinone Scaffold
Sources
- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Biological Activity and Chemical Composition of Propolis from Various Regions of Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
